1-(2-chloro-5-nitrophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chloro-nitrophenyl group, a sulfonyl group, an imidazole group, and a piperidine group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and piperidine rings, for example, would add a degree of rigidity to the molecule, potentially affecting its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is often involved in redox reactions, while the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl and nitro groups could affect its solubility in different solvents .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, many drugs work by interacting with specific proteins in the body. The imidazole group, for example, is present in many biologically active compounds and could potentially interact with various biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O5S/c19-16-3-2-15(24(26)27)12-17(16)30(28,29)23-9-4-14(5-10-23)18(25)21-6-1-8-22-11-7-20-13-22/h2-3,7,11-14H,1,4-6,8-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSBUWOTPAJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>68.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269707 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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